![molecular formula C12H23NO3 B2813150 tert-Butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate CAS No. 1009376-93-5](/img/structure/B2813150.png)
tert-Butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate
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Description
Tert-Butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate is a chemical compound used in scientific research for its unique properties. It is a piperidine derivative that has been synthesized for various biochemical and physiological studies.
Scientific Research Applications
Synthetic Organic Chemistry
Tertiary butyl esters, such as “tert-Butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate”, find large applications in synthetic organic chemistry . They can be introduced into a variety of organic compounds using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .
Chemical Transformations
The tert-butyl group, which is part of this compound, is used in various chemical transformations . Its unique reactivity pattern, elicited by its crowded structure, is highlighted by its characteristic applications .
Biosynthetic Pathways
The tert-butyl group is relevant in nature and has implications in biosynthetic pathways . It can be used in the synthesis of various bioactive compounds .
Biodegradation Pathways
In addition to its role in biosynthesis, the tert-butyl group also plays a role in biodegradation pathways . It can be involved in the breakdown of various organic compounds .
Biocatalytic Processes
The tert-butyl group could potentially be applied in biocatalytic processes . Its unique reactivity could be harnessed to catalyze certain biological reactions .
Sustainable Synthesis
The use of flow microreactors for the synthesis of tertiary butyl esters represents a more sustainable approach to chemical synthesis . This method reduces waste and improves efficiency, making it a more environmentally friendly option .
properties
IUPAC Name |
tert-butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-9-5-6-10(8-14)7-13(9)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3/t9-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQQCJIHTNEJEK-NXEZZACHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OC(C)(C)C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](CN1C(=O)OC(C)(C)C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate |
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